A-Naphthoflavonol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPKOFDBHWAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Nature of α-Naphthoflavone: A Technical Guide to its Core Functions and Research Applications

Abstract

α-Naphthoflavone (ANF), a synthetic flavonoid, presents a complex and multifaceted pharmacological profile. It is a molecule of significant interest to researchers in toxicology, pharmacology, and drug development due to its potent and often contradictory biological activities. This in-depth technical guide provides a comprehensive exploration of the core functions of α-Naphthoflavone, delving into its intricate mechanisms of action, its impact on critical signaling pathways, and its practical applications in scientific research. We will dissect its dualistic interaction with the aryl hydrocarbon receptor (AHR), its robust inhibition of cytochrome P450 (CYP) enzymes and aromatase, and the resultant downstream cellular effects. This guide is intended to serve as an authoritative resource for scientists and professionals, offering not only a deep mechanistic understanding but also actionable experimental protocols and data interpretation frameworks.

Introduction: The Enigmatic Flavonoid

α-Naphthoflavone (7,8-benzoflavone) is a synthetic derivative of the flavone backbone, a class of compounds widely recognized for their diverse biological activities.[1] While not a naturally occurring compound, its structural similarity to endogenous flavonoids has positioned it as a valuable tool for probing various enzymatic and signaling pathways.[1][2] The primary intrigue of α-Naphthoflavone lies in its ability to exert opposing effects that are highly dependent on the cellular context, concentration, and the specific molecular target it engages.[3] This dichotomous nature makes a thorough understanding of its functions paramount for its effective application in research and development.

Core Mechanisms of Action: A Tale of Duality

The biological effects of α-Naphthoflavone are predominantly governed by its interactions with two major classes of proteins: the aryl hydrocarbon receptor (AHR) and cytochrome P450 (CYP) enzymes, including aromatase (CYP19A1).

The Aryl Hydrocarbon Receptor (AHR): A Context-Dependent Modulator

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[3][4] α-Naphthoflavone exhibits a paradoxical relationship with the AHR, functioning as both an antagonist and a partial agonist.[3][5]

-

Antagonistic Action: At lower, nanomolar concentrations, α-Naphthoflavone acts as an AHR antagonist.[3] It achieves this by competitively binding to the cytosolic AHR, thereby preventing the binding of potent AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3][6] This inhibitory action blocks the nuclear translocation of the AHR complex, its subsequent dimerization with the AHR nuclear translocator (ARNT), and its binding to dioxin responsive elements (DREs) in the promoter regions of target genes.[3][6] The ultimate consequence is the suppression of the induction of xenobiotic-metabolizing enzymes like CYP1A1.[6] In MCF-7 human breast cancer cells, this antagonism has been shown to counteract TCDD-induced antiestrogenic effects.[6]

-

Partial Agonist Action: Conversely, at higher, micromolar concentrations (typically around 10 µM), α-Naphthoflavone can behave as a weak AHR agonist.[3][5] In this capacity, it can induce the transformation of the AHR, leading to its nuclear translocation and the subsequent expression of AHR target genes, including CYP1A1.[5] This agonist activity, however, is generally less potent than that of full agonists like TCDD.[7]

Inhibition of Cytochrome P450 (CYP) Enzymes

α-Naphthoflavone is a well-established and potent inhibitor of several cytochrome P450 enzymes, particularly those in the CYP1 family.[8] These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds, including drugs and procarcinogens.[8][9]

-

CYP1 Family Inhibition: ANF is a competitive, tight-binding inhibitor of human CYP1A1, CYP1A2, and CYP1B1.[8] Its inhibitory potency varies among these isoforms.[10] The inhibition of these enzymes is a key mechanism in cancer chemoprevention, as they are involved in the metabolic activation of procarcinogens.[8] The mode of inhibition can also be substrate-dependent; for instance, with CYP1A2, ANF acts as a noncompetitive inhibitor for 7-ethoxycoumarin O-deethylation but as a competitive inhibitor for 7-ethoxyresorufin O-deethylation.[11]

-

Aromatase (CYP19A1) Inhibition: α-Naphthoflavone is a potent and competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[12][13][14] This inhibitory action has significant implications for research into hormone-dependent cancers, such as certain types of breast cancer.[15]

-

Modulation of CYP3A4: In contrast to its inhibitory effects on the CYP1 family, α-Naphthoflavone can act as an allosteric activator of CYP3A4, a major drug-metabolizing enzyme in humans.[16][17] It can bind to the CYP3A4 active site simultaneously with other substrates, altering their metabolism.[18]

| Enzyme Target | Reported IC₅₀ | Reported Kᵢ | Type of Inhibition/Modulation | Reference(s) |

| Aromatase (CYP19A1) | 0.5 µM | 0.2 µM | Competitive | [12][15] |

| CYP1A1 | 60 nM | - | Competitive, Tight-binding | [8][10] |

| CYP1A2 | 6 nM | 1.4 nM (EROD) / 55.0 nM (ECOD) | Competitive/Noncompetitive (Substrate-dependent) | [10][11] |

| CYP1B1 | 5 nM | - | Competitive, Tight-binding | [8][10] |

| CYP3A4 | - | - | Allosteric Activator | [16][17] |

Downstream Cellular Effects & Therapeutic Implications

The modulation of AHR and CYP enzymes by α-Naphthoflavone triggers a cascade of downstream cellular events, making it a compound of interest for various therapeutic areas, particularly oncology and toxicology.

Apoptosis and Cell Cycle Arrest

α-Naphthoflavone has been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[12] For example, in HeLa cells, it can block the G1/S phase of the cell cycle and increase the levels of the tumor suppressor protein p53.[12] In HT22 hippocampal neuronal cells, ANF induces apoptosis through endoplasmic reticulum (ER) stress, a process involving c-Src, reactive oxygen species (ROS), MAPKs, and AHR-dependent pathways.[19]

Modulation of Signaling Pathways

The biological activities of α-Naphthoflavone are intertwined with its ability to influence key cellular signaling pathways.

-

MAPK Pathway: ANF can activate mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which in turn can lead to ER stress and apoptosis.[19] However, in the context of adipogenesis, α-Naphthoflavone has been shown to suppress 3T3-L1 pre-adipocyte differentiation by repressing the p38MAPK signaling pathway.[20] This highlights the context-dependent effects of ANF on cellular signaling.

-

Vascular Effects: α-Naphthoflavone can induce vascular relaxation by promoting extracellular calcium inflow and the formation of nitric oxide (NO).[12]

Implications in Cancer Research and Drug Resistance

The ability of α-Naphthoflavone to inhibit CYP enzymes, particularly CYP1B1 which is often overexpressed in tumors, makes it a promising lead compound for cancer therapy.[21] Overexpression of CYP1B1 is associated with resistance to chemotherapeutic agents like docetaxel.[21] Derivatives of α-Naphthoflavone have been synthesized to act as potent and selective CYP1B1 inhibitors to overcome this resistance.[21]

Practical Applications & Experimental Protocols

As a Senior Application Scientist, it is crucial to translate mechanistic understanding into robust experimental designs. α-Naphthoflavone is a versatile tool for investigating various biological processes.

Experimental Workflow for Assessing ANF Activity

A typical workflow to characterize the effects of α-Naphthoflavone in a cellular context involves a multi-pronged approach, starting from cytotoxicity assessment to detailed mechanistic studies.

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-naphthoflavone: an inhibitor of hydrocarbon cytotoxicity and microsomal hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Tight-binding inhibition by alpha-naphthoflavone of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. α-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 14. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adooq.com [adooq.com]

- 16. apexbt.com [apexbt.com]

- 17. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cooperative binding of midazolam with testosterone and alpha-naphthoflavone within the CYP3A4 active site: a NMR T1 paramagnetic relaxation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. α-Naphthoflavone inhibits 3T3-L1 pre-adipocytes differentiation via modulating p38MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Naphthoflavone: A Technical Guide to its Core Chemical Properties and Biological Activity

Executive Summary

α-Naphthoflavone (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid that has become an indispensable tool in pharmacological and toxicological research. Its scientific importance stems from a complex and concentration-dependent mechanism of action, primarily revolving around its potent, competitive inhibition of several cytochrome P450 (CYP) enzymes and its dualistic role as both an antagonist and partial agonist of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides an in-depth exploration of the fundamental chemical properties of α-Naphthoflavone, synthesizes its multifaceted biological activities with field-proven insights, and furnishes detailed experimental protocols for its application in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ANF's molecular behavior and practical utility.

Physicochemical Properties of α-Naphthoflavone

A thorough understanding of the basic chemical and physical properties of α-Naphthoflavone is critical for its effective use in experimental settings, from proper storage and handling to the accurate preparation of solutions for in vitro and in vivo studies.

Chemical Structure and Identification

α-Naphthoflavone is characterized as an extended flavonoid, derived from the formal fusion of a benzene ring to the 'h' side of a flavone core.[1] This structure dictates its interactions with biological targets.

-

IUPAC Name: 2-phenylbenzo[h]chromen-4-one[1]

-

Synonyms: 7,8-Benzoflavone, 2-Phenyl-4H-naphtho[1,2-b]pyran-4-one, ANF[1][2]

Physical and Spectral Data

The physical state and spectral characteristics of ANF are key identifiers and are essential for quality control and analytical quantification.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid/powder | MedChemExpress, Thermo Fisher |

| Melting Point | 153-157 °C | ChemicalBook[3] |

| UV/Vis. λmax | 225, 280, 344 nm (in Ethanol/DMF) | Cayman Chemical[4] |

| Solubility | DMSO: ~10 mg/mLDMF: ~20 mg/mLEthanol: ~1 mg/mLAqueous Buffers: Sparingly soluble | Cayman Chemical[4] |

Note: For aqueous solutions, it is recommended to first dissolve ANF in a minimal amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer of choice.[4]

Core Mechanisms of Action: A Dichotomous Profile

The biological effects of α-Naphthoflavone are dominated by its interaction with two principal targets: the Aryl Hydrocarbon Receptor (AhR) and various Cytochrome P450 (CYP) enzymes. Its activity is notably pleiotropic, often exerting opposing effects depending on the cellular context and, critically, its concentration.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that orchestrates the cellular response to a wide array of xenobiotics. ANF exhibits a paradoxical, concentration-dependent effect on this pathway.

-

Antagonistic Action: At lower, nanomolar concentrations, ANF functions as a potent AhR antagonist. It competitively binds to the cytosolic AhR, preventing the binding and subsequent activation by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This inhibitory action blocks the nuclear translocation of the AhR-ligand complex, its heterodimerization with the AhR Nuclear Translocator (ARNT), and the subsequent transcription of target genes, such as CYP1A1.[5] This makes ANF a valuable tool for studying TCDD-like toxicity and for dissecting AhR-dependent signaling events.

-

Partial Agonist Action: Conversely, at higher micromolar concentrations (typically ≥10 µM), ANF can act as a weak AhR agonist.[6] In this capacity, it can initiate the translocation of the AhR to the nucleus and induce the expression of AhR target genes, including CYP1A1, albeit to a lesser extent than potent agonists like TCDD.[6][7] This dual activity necessitates careful dose selection and interpretation of experimental results.

Below is a diagram illustrating the canonical AhR signaling pathway, highlighting the point of intervention for α-Naphthoflavone.

Inhibition of Cytochrome P450 (CYP) Enzymes

α-Naphthoflavone is a potent, broad-spectrum inhibitor of several key phase I metabolizing enzymes. Its primary mechanism is competitive inhibition, where it binds to the active site of the enzyme, preventing the metabolism of endogenous and xenobiotic substrates.[8][9][10]

-

CYP1 Family Inhibition: ANF is a well-characterized competitive inhibitor of CYP1A1, CYP1A2, and CYP1B1.[8] These enzymes are crucial for the metabolic activation of many pro-carcinogens. The potent inhibition of these enzymes underlies much of ANF's utility in cancer chemoprevention research.

-

Aromatase (CYP19A1) Inhibition: ANF is a powerful competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1][9] This activity has positioned ANF as a lead compound in the study of estrogen-dependent diseases, particularly breast cancer. Its inhibitory constant (Ki) for aromatase is in the sub-micromolar range, indicating a high affinity for the enzyme.[9]

Quantitative Inhibition Data

The efficacy of ANF as an inhibitor is quantified by its IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values. These parameters are crucial for designing experiments and comparing its potency against different enzymes.

| Enzyme Target | Inhibition Parameter | Reported Value (µM) | Mechanism | Source(s) |

| Aromatase (CYP19A1) | IC₅₀ | 0.07 - 0.5 | Competitive | MedChemExpress[1], Campbell et al.[9] |

| Kᵢ | 0.2 | Competitive | MedChemExpress[1], Campbell et al.[9] | |

| CYP1A1 | IC₅₀ | 0.06 | Competitive | Cayman Chemical[11] |

| CYP1A2 | IC₅₀ | 0.006 - 0.03 | Competitive | Cayman Chemical[11], AAT Bioquest[12] |

| Kᵢ | 0.02 | Competitive | AAT Bioquest[12] | |

| CYP1B1 | IC₅₀ | 0.005 | Competitive | Cayman Chemical[11] |

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols provide detailed, self-validating methodologies for key assays involving α-Naphthoflavone.

Preparation of α-Naphthoflavone Stock Solutions

Accurate preparation of stock solutions is the foundation of reliable experimental data. Due to its poor aqueous solubility, a parent stock solution in an organic solvent is required.

Materials:

-

α-Naphthoflavone powder (crystalline solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of ANF needed to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock (MW = 272.3 g/mol ), this is 2.723 mg per 1 mL of DMSO.

-

Weighing: Accurately weigh the calculated amount of ANF powder and transfer it to a sterile amber vial. Causality: Using an amber vial protects the light-sensitive compound from degradation.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

-

Mixing: Vortex the solution thoroughly until all ANF powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage. Causality: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1]

CYP1A1/1A2 Inhibition Assay (EROD Assay)

This fluorometric assay measures the activity of CYP1A1 and CYP1A2 by quantifying the O-deethylation of 7-ethoxyresorufin (a non-fluorescent substrate) to resorufin (a highly fluorescent product).

Principle: The rate of resorufin formation is directly proportional to CYP1A activity. An inhibitor like ANF will reduce this rate in a concentration-dependent manner.

Detailed Steps:

-

Plate Setup: In a 96-well black microplate, add assay buffer, the NADPH regenerating system, and varying concentrations of ANF (or vehicle control, e.g., DMSO ≤ 0.5% final concentration). Include a positive control inhibitor.

-

Enzyme Addition: Add the enzyme source (e.g., recombinant human CYP1A1/1A2 or liver microsomes) to all wells except for 'no enzyme' controls.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.

-

Reaction Initiation: Start the reaction by adding the substrate, 7-ethoxyresorufin, to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~530-550 nm, Emission: ~585-595 nm) every 1-2 minutes for 15-30 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each ANF concentration relative to the vehicle control and plot the results to calculate the IC₅₀ value.

AhR Antagonist Luciferase Reporter Assay

This cell-based assay quantifies the ability of ANF to inhibit the transcriptional activity induced by a potent AhR agonist like TCDD.

Principle: Cells stably transfected with a luciferase reporter gene driven by an AhR-responsive promoter (containing Dioxin Response Elements, DREs) are used. Agonist binding to AhR activates transcription, producing light via the luciferase-luciferin reaction. An antagonist will block this light production.

Detailed Steps:

-

Cell Plating: Seed an appropriate reporter cell line (e.g., HepG2-luciferase) in a white, clear-bottom 96-well plate and allow cells to adhere overnight.

-

Compound Treatment:

-

For antagonist mode, treat cells with serial dilutions of ANF for 1 hour prior to adding a constant, sub-maximal concentration (e.g., EC₈₀) of TCDD.

-

Include controls: vehicle only (basal), TCDD only (max induction), and ANF only (to check for agonist activity).

-

-

Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C, 5% CO₂. Causality: This extended incubation allows for transcription and translation of the luciferase reporter gene.

-

Cell Lysis: Remove the media and add passive lysis buffer to each well. Incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

-

Luminometry: Add the luciferase assay reagent (containing luciferin) to each well and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLUs) to a measure of cell viability if necessary. For antagonist activity, calculate the percent inhibition of TCDD-induced luminescence by ANF and plot the data to determine the IC₅₀ value.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical agent.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store α-Naphthoflavone powder in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature for the solid is -20°C for long-term stability (≥4 years).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This material should be considered hazardous until further toxicological information becomes available. Users must review the complete Safety Data Sheet (SDS) before use.

References

- Merchant, M., et al. (1992). Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells. Archives of Biochemistry and Biophysics.

- Cayman Chemical. (2025).

- BenchChem. (n.d.). The Dichotomous Actions of Alpha-Naphthoflavone: A Technical Guide to its Mechanism of Action.

- Pakarinen, O., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemical Biology & Drug Design, 95(5), 520-533.

- Ohyama, K., et al. (2005). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 86(2), 347-355.

- Kellis, J. T. Jr., & Vickery, L. E. (1986). Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone. Biochemical Pharmacology, 35(17), 2887-91.

-

Wikipedia. (n.d.). α-Naphthoflavone. Retrieved January 16, 2026, from [Link]

- Murray, I. A., et al. (2010). Signaling network map of the aryl hydrocarbon receptor. Science Signaling, 3(129), mr2.

- Campbell, D. R., & Kurzer, M. S. (1993). Flavonoid inhibition of aromatase enzyme activity in human preadipocytes. The Journal of Steroid Biochemistry and Molecular Biology, 46(3), 381-388.

- ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR)

- ResearchGate. (n.d.).

- INDIGO Biosciences. (n.d.). Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System.

- He, G., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah)

- Villeneuve, D. L., et al. (2000). Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes. Toxicology and Applied Pharmacology, 164(1), 48-59.

- ResearchGate. (n.d.). Inhibition of aromatase cytochrome P-450 (estrogen synthetase)

- Santostefano, M. J., et al. (1993). alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation. Molecular Pharmacology, 43(2), 205-211.

- Sanderson, J. T., et al. (2005). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 86(2), 347–355.

- Rinnankoski, H., et al. (2020). Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study. Chemical Biology & Drug Design, 95(5), 520-533.

- Crespi, C. L., et al. (1997). Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450. Drug Metabolism and Disposition, 25(7), 786-793.

- CDH Fine Chemical. (n.d.). α-NAPHTHOFLAVONE CAS NO 604-59-1.

- ResearchGate. (n.d.). IC50 of α-naphthoflavone (ANF) for the inhibition of CYP1A1 enzyme.

- Chen, Y., et al. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Molecules, 18(12), 14469-14491.

- Cayman Chemical. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). α-Naphthoflavone CAS#: 604-59-1.

-

PubChem. (n.d.). Alpha-Naphthoflavone. Retrieved January 16, 2026, from [Link]

- Wikipedia. (n.d.). α-Naphthoflavone.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- CSH Protocols. (n.d.). Stock Solutions.

- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

Sources

- 1. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 6. experts.umn.edu [experts.umn.edu]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. mouselivercells.com [mouselivercells.com]

- 9. AffiASSAY® Aromatase (CYP19A) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 10. Human Aromatase ELISA Kit (EEL021) - Invitrogen [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

understanding the structure of A-Naphthoflavonol

An In-Depth Technical Guide to the Structure of α-Naphthoflavone for Drug Discovery and Research Professionals

Executive Summary

α-Naphthoflavone (ANF), a synthetic flavonoid, stands as a critical tool compound in pharmacology and toxicology. Its significance lies not in a single mode of action, but in its complex and often paradoxical interactions with key biological systems, primarily the Aryl Hydrocarbon Receptor (AhR) and the Cytochrome P450 (CYP) superfamily of enzymes. Structurally, it is an extended flavonoid derived from the fusion of a benzene ring to the flavone backbone.[1] This guide provides a comprehensive analysis of the structure of α-Naphthoflavone, from its fundamental chemical identity and three-dimensional conformation to the intricate structure-activity relationships that govern its biological functions. By elucidating the causality between its molecular architecture and its roles as an enzyme inhibitor, activator, and receptor modulator, this document serves as a technical resource for researchers leveraging ANF in drug development and mechanistic studies.

Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's function begins with its fundamental identity. α-Naphthoflavone's activity is deeply rooted in its specific arrangement of atoms and the resulting physicochemical characteristics.

Nomenclature and Chemical Identifiers

The compound is known by several names, which is critical for comprehensive literature and database searches. Its formal IUPAC name is 2-phenylbenzo[h]chromen-4-one.[1]

| Identifier | Value |

| IUPAC Name | 2-phenylbenzo[h]chromen-4-one[1] |

| Systematic IUPAC Name | 2-Phenyl-4H-naphtho[1,2-b]pyran-4-one[2][3] |

| Common Synonyms | 7,8-Benzoflavone, ANF[1][3] |

| CAS Number | 604-59-1[1][2][4] |

| Molecular Formula | C₁₉H₁₂O₂[1][2][5][6] |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3[1] |

| InChIKey | VFMMPHCGEFXGIP-UHFFFAOYSA-N[1] |

Core Chemical Structure

α-Naphthoflavone is an organic heterotricyclic compound built upon a flavone core.[1] The defining feature is the fusion of a naphthyl ring system (formally, a benzene ring fused to the 'h' side of the chromen-4-one) with a 2-phenyl substituent. This extended aromatic system is central to its ability to engage in π-π stacking interactions within enzyme active sites.

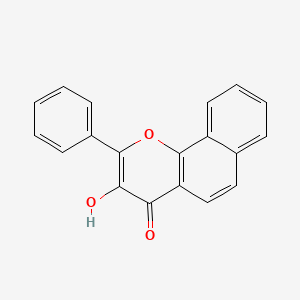

Figure 1. 2D Chemical Structure of α-Naphthoflavone.

Figure 1. 2D Chemical Structure of α-Naphthoflavone.

Physicochemical Properties

The physical properties of ANF dictate its handling, formulation, and behavior in experimental systems. It is a crystalline solid, with solubility being a key consideration for in vitro and in vivo studies.[2][7]

| Property | Value | Source |

| Molecular Weight | 272.3 g/mol | [1][5] |

| Appearance | White to light yellow crystalline solid | [4][8] |

| Melting Point | 153-157 °C | [5] |

| Solubility | DMF: ~20 mg/mLDMSO: ~10 mg/mLEthanol: ~1 mg/mLAqueous Buffers: Sparingly soluble | [2][7] |

| Stability | Stable under recommended storage conditions (-20°C). Incompatible with strong oxidizing agents. | [5][7][8] |

Synthesis and Spectroscopic Characterization

The identity and purity of α-Naphthoflavone are confirmed through its synthesis and subsequent spectroscopic analysis. These data provide the foundational proof of structure.

Synthetic Pathway Overview

While various synthetic routes exist, a common laboratory-scale synthesis can be achieved from 2-naphthol and cinnamaldehyde.[3] A more elaborate and scalable synthesis involves a multi-step process starting from 1,5-dihydroxynaphthalene, which provides a high yield of the final product.[9]

This protocol is adapted from the synthesis of the α-naphthoflavone core as described in medicinal chemistry literature.[9]

-

Benzoylation: The hydroxyl group of a substituted naphthalene precursor is benzoylated.

-

Baker–Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed (e.g., KOH) rearrangement to form a 1,3-diketone intermediate.[9] This reaction is a cornerstone of flavone synthesis, as it correctly positions the carbonyl groups for subsequent cyclization.

-

Cyclization: The diketone is treated with a strong acid (e.g., sulfuric acid), which catalyzes an intramolecular condensation reaction, forming the pyran-4-one ring of the flavone core and yielding the final α-naphthoflavone product.[9]

Spectroscopic Fingerprint

The unique structure of α-Naphthoflavone gives rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

| Technique | Key Data (λmax or other identifiers) | Causality/Interpretation |

| UV-Vis Spectroscopy | λmax: 225, 280, 344 nm (in DMF:PBS) | These absorption maxima correspond to π→π* electronic transitions within the extensive conjugated aromatic system of the naphthoflavone core.[2][7] |

| Mass Spectrometry | Exact Mass: 272.0837 Da | Confirms the elemental composition (C₁₉H₁₂O₂) and molecular weight of the compound.[1] |

| ¹H NMR | Spectrum available in CDCl₃ | Provides detailed information on the chemical environment of each proton, allowing for the unambiguous assignment of the entire molecular structure.[10] |

| FT-Raman | Spectrum available | Offers vibrational mode data, providing a unique fingerprint of the molecule's covalent bond structure.[11] |

Three-Dimensional Structure and Conformation

While 2D structures are useful, the 3D conformation of α-Naphthoflavone is what determines its interaction with biological macromolecules. X-ray crystallography has provided invaluable, high-resolution insights into its spatial arrangement.

Crystallographic Analysis

The crystal structure of α-Naphthoflavone reveals that the core benzopyrone and the fused naphthyl rings are largely planar.[12] However, the 2-phenyl ring is not coplanar with this system.

-

Interplanar Angle: There is a significant dihedral angle of 24.55° between the plane of the phenyl ring and the plane of the benzopyrone ring system.[12] This twist is a critical conformational feature that influences how the molecule fits into the constrained active sites of its target enzymes.

-

Bonding: The structure is stabilized by a network of weak intra- and intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal lattice.[12]

Co-crystal Structure with CYP1B1: A Mechanistic Snapshot

The most powerful insight into ANF's structure-function relationship comes from its co-crystal structure with human Cytochrome P450 1B1 (CYP1B1).[13] This provides a static image of the ligand-receptor interaction.

-

Binding Orientation: ANF binds within the narrow active site cavity of CYP1B1. The planar naphthoflavone core is positioned to interact with key residues.

-

Key Interaction: A crucial π-π stacking interaction occurs between the fused aromatic rings of ANF and the phenyl ring of the amino acid Phenylalanine 231 (Phe231) .[13] This interaction is a primary anchor, holding the inhibitor in a catalytically unfavorable position. The non-planar orientation of ANF's own phenyl group further dictates its specific fit within the enzyme's active site. This direct structural evidence explains why ANF is a potent inhibitor of this specific P450 isoform.

Structure-Activity Relationship and Mechanism of Action

The structure of α-Naphthoflavone allows it to engage in a complex interplay with cellular machinery, most notably the AhR pathway and CYP enzymes. Its activity is not straightforward and is highly dependent on concentration and cellular context.

The Dual Role at the Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-activated transcription factor that regulates the expression of many genes, including several CYP enzymes (e.g., CYP1A1, CYP1A2).[2] ANF exhibits a fascinating dual activity at this receptor.

-

Antagonist Activity: At low (nanomolar) concentrations, ANF acts as an AhR antagonist. It binds to the receptor but fails to induce the conformational changes necessary for translocation to the nucleus and gene transcription. It can therefore block the action of other AhR agonists.[2]

-

Agonist Activity: At higher (micromolar) concentrations, ANF can act as a partial AhR agonist, leading to the transcription of target genes.[2]

This dualism is a direct consequence of its specific binding mode, which is sufficient to occupy the receptor (antagonism) but only weakly capable of activating it (agonism).

Differential Modulation of Cytochrome P450 Enzymes

ANF's interaction with CYP enzymes is isoform-specific, a direct result of the unique topology of each enzyme's active site.

-

Inhibition: It is a potent inhibitor of CYP1B1, CYP1A2, and CYP1A1.[2] The IC₅₀ values are in the low nanomolar range for CYP1B1 (5 nM) and CYP1A2 (6 nM), and slightly higher for CYP1A1 (60 nM).[9] This inhibition is critical for its use in cancer research, as CYP1B1 is overexpressed in many tumors and can contribute to drug resistance.[9][14]

-

Activation: In contrast, ANF can act as an activator of CYP3A4.[2] This occurs through heterotropic cooperativity, where ANF binds to an allosteric site on the enzyme, inducing a conformational change that enhances the binding and metabolism of other substrates.[15]

Experimental Protocols in Practice

To translate structural knowledge into practical application, researchers often employ in vitro assays to quantify the effects of compounds like ANF.

Protocol: In Vitro CYP1B1 Inhibition Assay (EROD)

A common method to measure CYP1A1 or CYP1B1 activity is the 7-ethoxyresorufin-O-deethylation (EROD) assay. The inhibition of this activity by ANF can be quantified to determine its IC₅₀ value.

-

Preparation: Recombinant human CYP1B1 enzyme, cytochrome P450 reductase, and lipids are combined to form a reconstituted enzyme system.

-

Incubation: The enzyme system is pre-incubated with varying concentrations of α-Naphthoflavone (dissolved in a suitable solvent like DMSO) for a short period at 37°C.

-

Initiation: The reaction is initiated by adding the substrate, 7-ethoxyresorufin, and the cofactor, NADPH (which provides the necessary reducing equivalents).

-

Detection: The enzyme converts 7-ethoxyresorufin to the highly fluorescent product, resorufin. The increase in fluorescence is monitored over time using a plate reader (Excitation ~530 nm, Emission ~590 nm).

-

Analysis: The rate of resorufin formation is calculated. The rates at different ANF concentrations are plotted to generate a dose-response curve, from which the IC₅₀ value (the concentration of ANF that inhibits 50% of the enzyme's activity) is determined.

Conclusion

The structure of α-Naphthoflavone is a compelling case study in molecular pharmacology. Its rigid, extended aromatic framework is perfectly suited for insertion into the active sites of CYP1 enzymes, leading to potent inhibition through interactions like π-π stacking. The subtle, non-planar twist of its phenyl group and its overall size and shape dictate its isoform selectivity and its complex, concentration-dependent modulation of the Aryl Hydrocarbon Receptor. For the drug development professional and research scientist, a deep appreciation of this structure-activity relationship is not merely academic; it is the fundamental basis for ANF's utility as a precise chemical probe to dissect metabolic pathways and as a lead structure for the design of next-generation enzyme inhibitors.[14][16][17]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11790, Alpha-Naphthoflavone. Available at: [Link]

-

Wikipedia. α-Naphthoflavone. Available at: [Link]

-

ChemWhat. α-Naphthoflavone CAS#: 604-59-1. Available at: [Link]

-

Biopurify Phytochemicals. CAS 604-59-1 | alpha-Naphthoflavone. Available at: [Link]

-

Wang, A., Savas, U., Stout, C. D., & Johnson, E. F. (2011). Structural characterization of the complex between alpha-naphthoflavone and human cytochrome P450 1B1. Journal of Biological Chemistry, 286(7), 5736–5743. Available at: [Link]

-

Panneerselvam, K., & Soriano-García, M. (1995). α-Naphthoflavone. Acta Crystallographica Section C: Crystal Structure Communications, 51(7), 1418-1420. Available at: [Link]

-

Cui, J., Liu, Y., Chang, C., et al. (2015). Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression. Journal of Medicinal Chemistry, 58(8), 3534-3548. Available at: [Link]

-

Cui, J., Liu, Y., Chang, C., et al. (2015). Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression. PubMed. Available at: [Link]

-

PhotochemCAD. FL174. alpha-Naphthoflavone. Available at: [Link]

-

Cui, J., Liu, Y., Chang, C., et al. (2015). Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression. ResearchGate. Available at: [Link]

-

The Good Scents Company. alpha-naphthoflavone. Available at: [Link]

-

RSC Publishing. (2021). Perspective of structural flexibility on selective inhibition towards CYP1B1 over CYP1A1 by α-naphthoflavone analogs. Available at: [Link]

-

Ohta, S., et al. (2019). Design and synthesis of selective CYP1B1 inhibitor via dearomatization of α-naphthoflavone. Bioorganic & Medicinal Chemistry, 27(4), 629-640. Available at: [Link]

-

CAS Common Chemistry. α-Naphthoflavone. Available at: [Link]

-

SpectraBase. Alpha-naphthoflavone [¹H NMR]. Available at: [Link]

-

SpectraBase. Alpha-naphthoflavone [Raman]. Available at: [Link]

-

Davydov, D. R., et al. (2012). Energetics of Heterotropic Cooperativity between α-Naphthoflavone and Testosterone Binding to CYP3A4. PLoS ONE, 7(10), e48494. Available at: [Link]

Sources

- 1. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. α-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 604-59-1 | alpha-Naphthoflavone [phytopurify.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Structural characterization of the complex between alpha-naphthoflavone and human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Energetics of Heterotropic Cooperativity between α-Naphthoflavone and Testosterone Binding to CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of selective CYP1B1 inhibitor via dearomatization of α-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Naphthoflavone: A Technical Guide to its Complex Role in Xenobiotic Metabolism

Abstract

α-Naphthoflavone (ANF), a synthetic flavonoid also known as 7,8-benzoflavone, has long been a cornerstone tool in the study of xenobiotic metabolism. Its utility stems not from a simple, singular function, but from its complex and often paradoxical interactions with the cellular machinery responsible for metabolizing foreign compounds. ANF acts as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and a direct inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) 1 family. This guide provides an in-depth exploration of the molecular mechanisms underpinning ANF's dual role, offers practical insights for its application in research, and presents validated experimental protocols for its study. Understanding the causality behind ANF's concentration-dependent and context-specific effects is critical for its effective use in drug development and toxicology.

The Core Mechanism: Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The metabolism of a vast array of xenobiotics, from environmental pollutants to pharmaceutical drugs, is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AhR).[1] This ligand-activated transcription factor resides in the cytoplasm in an inactive complex. Upon binding a ligand, it translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs).[1] This binding event initiates the transcription of a battery of genes, most notably those encoding Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[1]

α-Naphthoflavone's interaction with this pathway is multifaceted and serves as a classic example of a compound with both antagonistic and agonistic properties.

-

As an AhR Antagonist: At lower concentrations, ANF is widely recognized as an AhR antagonist. It competes with potent AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), for binding to the receptor.[2] By occupying the receptor's ligand-binding pocket, ANF can prevent the conformational changes required for nuclear translocation and subsequent gene induction.[2] This antagonistic action makes ANF an invaluable tool for demonstrating the AhR-dependence of a particular biological response.

-

As a Partial AhR Agonist: Paradoxically, at higher concentrations (typically in the micromolar range), ANF can itself act as a weak AhR agonist.[3] It can induce the transformation of the AhR complex, leading to DRE binding and a subsequent increase in the expression of CYP1A1 mRNA and protein.[3][4] However, the maximal induction achieved with ANF is significantly lower than that produced by potent agonists like β-naphthoflavone (BNF) or TCDD.[4] This partial agonism is a critical factor to consider in experimental design, as unintended induction of CYP enzymes can confound results aimed at studying inhibition.

The dual nature of ANF's interaction with the AhR pathway is a foundational concept. The observed effect—antagonism or weak agonism—is critically dependent on the concentration of ANF used and the presence or absence of other AhR ligands in the system.

Direct Enzymatic Modulation: A Potent Inhibitor of Cytochrome P450s

While its effects on gene expression are significant, the most prominent and widely utilized feature of α-naphthoflavone is its ability to directly inhibit the enzymatic activity of Cytochrome P450s, particularly the CYP1 family.[5] These enzymes are critical for the metabolic activation of numerous procarcinogens and the clearance of various drugs.[5] Inhibition of these enzymes is therefore a key strategy in cancer chemoprevention and for mitigating drug-drug interactions.[6]

ANF is characterized as a potent, competitive, and tight-binding inhibitor of human CYP1A1, CYP1A2, and CYP1B1.[5][6] The term "competitive" implies that ANF binds to the active site of the enzyme, thereby preventing the substrate from binding. Its "tight-binding" nature indicates a high affinity and a slow dissociation rate from the enzyme active site.

The inhibitory potency of ANF varies between CYP isoforms and can also be influenced by the specific substrate used in the assay.[7] This substrate-dependent inhibition suggests that the conformation of the enzyme's active site, influenced by the bound substrate, can affect ANF's binding affinity.[7] For example, ANF was found to be a competitive inhibitor of CYP1A2 when using 7-ethoxyresorufin as a substrate, but a noncompetitive inhibitor with 7-ethoxycoumarin, highlighting the complexity of its interactions.[7]

Beyond the CYP1 family, ANF exhibits different modes of action on other CYPs. Notably, it can act as a heteroallosteric activator of CYP3A4, meaning it binds to a site distinct from the active site and enhances the enzyme's metabolic activity towards certain substrates.[8]

Data Presentation: Inhibitory Potency of α-Naphthoflavone on Human CYP1 Enzymes

The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) for α-Naphthoflavone against key human CYP enzymes. It is crucial to recognize that these values can vary depending on the experimental system (e.g., recombinant enzyme vs. liver microsomes) and the substrate probe used.

| CYP Isoform | Inhibition Type | Substrate Probe | IC₅₀ / Kᵢ (nM) | Reference |

| CYP1A1 | Competitive, Tight-binding | 7-Ethoxyresorufin (EROD) | ~9 - 60 | [6][9] |

| CYP1A2 | Competitive / Noncompetitive | 7-Ethoxyresorufin (EROD) | ~1.4 | [7] |

| (Substrate-dependent) | 7-Ethoxycoumarin (ECOD) | ~55.0 | [7] | |

| CYP1B1 | Competitive, Tight-binding | 7-Ethoxyresorufin (EROD) | ~9 | [9] |

| Aromatase (CYP19A1) | Competitive | Androstenedione | ~70 | [10] |

Table 1: Summary of α-Naphthoflavone inhibitory constants. Values are approximate and serve as a comparative guide.

Experimental Protocol: Fluorogenic In Vitro Assay for CYP450 Inhibition

To provide a self-validating system for assessing the inhibitory potential of compounds like ANF, a fluorogenic assay using recombinant human CYP enzymes is a robust and high-throughput method.[11]

Principle of the Assay

This assay relies on a specific substrate that is non-fluorescent but is metabolized by a CYP enzyme into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity.[11] An inhibitor, such as ANF, will compete with the substrate for the enzyme's active site, leading to a decrease in the rate of fluorescent product formation. By measuring the fluorescence in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials & Reagents

-

Enzymes: Recombinant human CYP1A1, CYP1A2, CYP1B1 expressed in a suitable system (e.g., baculovirus-insect cells).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Substrates: Fluorogenic probes specific for each isoform (e.g., 7-Ethoxyresorufin for CYP1A1/1A2/1B1).

-

Cofactor System: An NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor, NADPH.

-

Test Compound: α-Naphthoflavone dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitors: A known potent and selective inhibitor for each CYP isoform being tested (e.g., Furafylline for CYP1A2).

-

Plate: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.

-

Instrumentation: A fluorescence plate reader with appropriate excitation and emission filters.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare serial dilutions of α-naphthoflavone in the assay buffer. The final concentration of the solvent (DMSO) in the well should be kept constant and low (typically ≤ 0.5%) to avoid solvent effects on enzyme activity.

-

Prepare working solutions of the recombinant CYP enzymes, substrate, and NADPH-regenerating system in cold assay buffer according to manufacturer or literature recommendations.

-

-

Assay Plate Setup:

-

Add buffer, the NADPH-regenerating system, and the recombinant CYP enzyme to each well of the microplate.

-

Add the α-naphthoflavone serial dilutions or the control compounds (positive control inhibitor, vehicle control) to the appropriate wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes). This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity over time (kinetic mode) for a period of 15-60 minutes, using excitation and emission wavelengths appropriate for the fluorescent product (e.g., for resorufin, Ex: ~530 nm, Em: ~590 nm).

-

-

Data Analysis:

-

For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each ANF concentration relative to the vehicle control (0% inhibition) and a background control (no enzyme, 100% inhibition).

-

Plot the percent inhibition against the logarithm of the ANF concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating Controls

-

Vehicle Control (0% Inhibition): Contains enzyme, substrate, and solvent (e.g., DMSO) but no inhibitor. This represents the maximum enzyme activity.

-

Positive Control: Contains enzyme, substrate, and a known potent inhibitor at a concentration expected to cause >80% inhibition. This validates that the enzyme is responsive to inhibition.[11]

-

No Enzyme Control (100% Inhibition): Contains substrate but no CYP enzyme. This measures background fluorescence.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. Tight-binding inhibition by alpha-naphthoflavone of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric activation of cytochrome P450 3A4 by α-naphthoflavone: branch point regulation revealed by isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP1B1- and CYP1A1-Template systems and their application to metabolism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

Navigating the Dichotomous Nature of α-Naphthoflavone: A Technical Guide to Preliminary Studies

Introduction: The Enigmatic Flavonoid in Drug Discovery

Alpha-Naphthoflavone (α-NF), a synthetic flavonoid also known as 7,8-benzoflavone, has carved a significant niche in pharmacological research due to its complex and often contradictory biological activities.[1][2] It is a molecule of profound interest to researchers in toxicology, oncology, and endocrinology, primarily for its potent modulation of the aryl hydrocarbon receptor (AHR) and cytochrome P450 (CYP) enzymes.[1][3][4] This guide provides an in-depth technical exploration of the preliminary studies on α-NF's effects, offering a foundational understanding for scientists and drug development professionals. We will delve into its core mechanisms of action, provide validated experimental protocols to investigate its effects, and present a logical framework for interpreting the resulting data.

The central paradox of α-NF lies in its dual role as both an antagonist and a weak partial agonist of the AHR, a ligand-activated transcription factor crucial for xenobiotic metabolism.[4][5][6][7] This dichotomy is concentration-dependent and cell-type specific, a critical consideration for experimental design. Furthermore, α-NF is a formidable inhibitor of CYP1A1 and CYP1A2, enzymes responsible for the metabolic activation of numerous procarcinogens.[8][9][10][11] This inhibitory action forms the basis of its potential as a chemopreventive agent.[10][12] Beyond its influence on xenobiotic pathways, α-NF interacts with estrogen receptor (ER) signaling, adding another layer to its intricate pharmacological profile.[13][14][15][16]

This document will navigate the multifaceted nature of α-NF, providing the technical insights and practical methodologies required to conduct robust preliminary studies.

Part 1: Core Mechanistic Insights

The Aryl Hydrocarbon Receptor (AHR) Pathway: A Tale of Two Signals

The AHR pathway is a central player in cellular responses to environmental toxins. Upon binding a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the DNA, initiating the transcription of target genes, most notably CYP1A1.

α-NF's interaction with this pathway is nuanced. At lower concentrations, it acts as an AHR antagonist, competing with potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and preventing the transcriptional activation of CYP1A1.[7][13] This antagonistic activity is attributed to its ability to bind to the AHR but failing to induce the conformational changes necessary for efficient DNA binding and transcriptional activation.[5][13] However, at higher concentrations (e.g., 10 µM), α-NF can exhibit weak agonist activity, inducing CYP1A1 expression to a lesser extent than classical agonists.[5]

Cytochrome P450 Inhibition: A Chemopreventive Strategy

α-NF is a potent, competitive, and tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1.[8][9] These enzymes are involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), converting them into carcinogenic metabolites that can damage DNA. By inhibiting these enzymes, α-NF can prevent the initiation of carcinogenesis.[11][12] The inhibitory potency of α-NF against CYP enzymes is a key aspect of its potential therapeutic value.

| Enzyme | Inhibition Type | IC50 / Ki | Reference |

| CYP1A1 | Competitive, Tight-binding | IC50: ~60 nM | [4] |

| CYP1A2 | Competitive, Tight-binding | IC50: ~6 nM, Ki: 9.1 ± 0.8 nM | [1][4] |

| CYP1B1 | Competitive, Tight-binding | IC50: ~5 nM | [4] |

| Aromatase (CYP19) | Competitive | IC50: 0.5 µM, Ki: 0.2 µM | [4][17] |

Crosstalk with Estrogen Receptor Signaling

The interplay between AHR and ER signaling pathways is a critical area of research in hormone-dependent cancers. Activated AHR can lead to the degradation of the estrogen receptor, thereby exerting anti-estrogenic effects. α-NF's ability to antagonize AHR can, in turn, block these anti-estrogenic effects. For instance, in MCF-7 human breast cancer cells, α-NF was shown to inhibit TCDD-induced anti-estrogenicity.[13] It is important to note that α-NF itself does not appear to have intrinsic estrogenic or anti-estrogenic activity but rather modulates the effects of other compounds on the ER pathway through its action on the AHR.[13]

Part 2: Validated Experimental Protocols

The following protocols provide a starting point for investigating the effects of α-NF in a laboratory setting. As a Senior Application Scientist, I emphasize the importance of optimizing these protocols for your specific cell lines and experimental conditions.

Cell Culture and α-NF Preparation

-

Cell Lines:

-

MCF-7 (Human Breast Adenocarcinoma): An ER-positive cell line suitable for studying AHR-ER crosstalk.

-

HeLa (Human Cervical Adenocarcinoma): Can be used to study AHR-independent effects on cell proliferation and apoptosis.

-

HT22 (Mouse Hippocampal Neuronal Cells): A model for investigating α-NF-induced apoptosis and endoplasmic reticulum stress.[18]

-

HepG2 (Human Hepatocellular Carcinoma): A common model for studying CYP enzyme induction and xenobiotic metabolism.

-

-

Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

α-NF Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of α-NF in a suitable organic solvent like DMSO.[19] Store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).

Assessing AHR Agonist/Antagonist Activity: EROD Assay

The Ethoxyresorufin-O-deethylase (EROD) assay is a classic method to measure the catalytic activity of CYP1A1 and CYP1A2.

-

Principle: CYP1A enzymes metabolize the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to enzyme activity.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treatment:

-

Agonist Activity: Treat cells with varying concentrations of α-NF (e.g., 0.1 - 10 µM) for 24 hours to induce CYP1A1 expression.

-

Antagonist Activity: Co-treat cells with a fixed concentration of a known AHR agonist (e.g., 1 nM TCDD) and varying concentrations of α-NF for 24 hours.

-

-

EROD Reaction:

-

Remove the treatment medium and wash the cells with PBS.

-

Add reaction buffer containing 7-ethoxyresorufin to each well.

-

Incubate at 37°C and measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of resorufin formation. For antagonist studies, plot the percentage of TCDD-induced activity against the α-NF concentration to determine the IC50 value.

-

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and treat with α-NF for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

Crystal Violet Assay:

-

After treatment, fix the cells with methanol.

-

Stain with 0.5% crystal violet solution.

-

Wash away the excess stain and solubilize the bound dye.

-

Measure the absorbance at ~590 nm.

-

Apoptosis and Cell Cycle Analysis

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting: Analyze the cleavage of PARP and the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

-

-

Cell Cycle Analysis:

-

Treat cells with α-NF for a specified duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Studies have shown α-NF can arrest cells in the G1/S phase.

-

Part 3: Metabolism and Toxicological Considerations

The metabolism of α-NF is primarily mediated by cytochrome P450 enzymes.[20] The major metabolites include α-naphthoflavone-5,6-oxide, 6-hydroxy-α-naphthoflavone, and 5,6-dihydro-5,6-dihydroxy-α-naphthoflavone.[20][21] The metabolic profile can vary between species and with the induction state of the liver microsomes.[20][21] For instance, microsomes from rats treated with the AHR agonist β-naphthoflavone show a significantly higher rate of α-NF metabolism.[20]

It is crucial to consider that some metabolites of α-NF may possess biological activity. For example, a minor metabolite has been shown to be a potent clastogen (chromosome-damaging agent) in Chinese hamster ovary cells.[22]

In vivo studies in rats have shown that α-NF has differential effects on CYP1A1 expression in various organs, with a notable induction in the lung.[23] While it did not cause significant changes in body mass at the doses tested, its co-administration with synthetic estrogens has been linked to carcinogenesis in an animal model, highlighting the importance of considering its interactions with other compounds.[4][15]

Conclusion: A Double-Edged Sword in Research

α-Naphthoflavone is a compound of immense interest, acting as a valuable tool to probe the intricacies of the AHR and CYP enzyme systems. Its dichotomous nature as both an AHR antagonist and weak agonist, coupled with its potent CYP inhibitory effects, makes it a fascinating subject for preliminary studies. For researchers and drug development professionals, a thorough understanding of its concentration-dependent effects, metabolic fate, and potential for pathway crosstalk is paramount. The experimental frameworks provided in this guide offer a robust starting point for elucidating the specific effects of α-NF in various biological contexts. As with any potent modulator of cellular signaling, careful experimental design and interpretation are key to unlocking its full potential, whether as a research tool or a scaffold for future therapeutic agents.[24]

References

-

Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. PubMed. [Link]

-

Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study. Wiley Online Library. [Link]

-

Apoptosis induction and inhibition of HeLa cell proliferation by alpha-naphthoflavone and resveratrol are aryl hydrocarbon receptor-independent. PubMed. [Link]

-

Virtual screening and molecular docking study of alpha-naphthoflavone analogs as cytochromes P450-1A1 inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells. PubMed. [Link]

-

Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells. PubMed. [Link]

-

alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation. PubMed. [Link]

-

Alpha-Naphthoflavone | C19H12O2 | CID 11790. PubChem. [Link]

-

Differential in vivo effects of alpha-naphthoflavone and beta-naphthoflavone on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney. PubMed. [Link]

-

Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. PMC - NIH. [Link]

-

Ingredient: Alpha-Naphthoflavone. Caring Sunshine. [Link]

-

Alpha-naphthoflavone: An Inhibitor of Hydrocarbon Cytotoxicity and Microsomal Hydroxylase. PubMed. [Link]

-

Effects of α - naphthoflavone (α -NF) on the aryl hydrocarbon receptor... ResearchGate. [Link]

-

α-Naphthoflavone. Wikipedia. [Link]

-

Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. NIH. [Link]

-

Metabolism of Alpha-Naphthoflavone by Rat Liver Microsomes. PubMed. [Link]

-

Alpha-Naphthoflavone as a Novel Scaffold for the Design of Potential Inhibitors of the APH(3')-IIIa Nucleotide-Binding Site of Enterococcus faecalis. MDPI. [Link]

-

Metabolism of Alpha-Naphthoflavone by Rat, Mouse, Rabbit, and Hamster Liver Microsomes. ACS Publications. [Link]

-

Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling. PubMed. [Link]

-

Metabolic activation of alpha-naphthoflavone by 2,3,7,8-tetrachlorodibenzodioxin-induced rat liver microsomes. PubMed. [Link]

-

Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling. PMC - NIH. [Link]

-

Vitamin C and alpha-naphthoflavone prevent estrogen-induced mammary tumors and decrease oxidative stress in female ACI rats. PubMed. [Link]

-

Beta-naphthoflavone inhibits the induction of hepatic oestrogen-dependent proteins by 17alpha-ethynylestradiol in mosquitofish (Gambusia holbrooki). PubMed. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. α-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caymanchem.com [caymanchem.com]

- 5. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-naphthoflavone: an inhibitor of hydrocarbon cytotoxicity and microsomal hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin C and alpha-naphthoflavone prevent estrogen-induced mammary tumors and decrease oxidative stress in female ACI rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta-naphthoflavone inhibits the induction of hepatic oestrogen-dependent proteins by 17alpha-ethynylestradiol in mosquitofish (Gambusia holbrooki) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Metabolism of alpha-naphthoflavone by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of alpha-naphthoflavone by rat, mouse, rabbit, and hamster liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic activation of alpha-naphthoflavone by 2,3,7,8-tetrachlorodibenzodioxin-induced rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential in vivo effects of alpha-naphthoflavone and beta-naphthoflavone on CYP1A1 and CYP2E1 in rat liver, lung, heart, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alpha-Naphthoflavone as a Novel Scaffold for the Design of Potential Inhibitors of the APH(3’)-IIIa Nucleotide-Binding Site of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A-Naphthoflavone in Cell Culture: A Technical Guide to its Application and Mechanistic Interrogation

An Application Note for Researchers and Drug Development Professionals

Abstract

A-Naphthoflavone (α-Naphthoflavone, ANF) is a multifaceted synthetic flavonoid widely utilized in cell culture-based research to probe xenobiotic metabolism and signaling pathways. Its scientific utility stems from a complex, concentration-dependent mechanism of action, primarily as a modulator of the Aryl Hydrocarbon Receptor (AHR) and an inhibitor of Cytochrome P450 (CYP) enzymes. At nanomolar concentrations, ANF typically functions as an AHR antagonist, competitively inhibiting the binding of potent agonists and subsequent gene transcription.[1] However, at higher micromolar concentrations, it can act as a partial AHR agonist, initiating the very pathway it otherwise blocks.[2] Furthermore, ANF is a potent competitive inhibitor of several CYP1 family enzymes, including CYP1A1, CYP1A2, and CYP1B1, which are crucial for the metabolic activation of procarcinogens.[3][4] This dual activity makes ANF an invaluable tool for dissecting the roles of AHR and CYP enzymes in cellular processes, toxicology, and cancer research. This guide provides an in-depth overview of the scientific principles governing ANF's use and detailed protocols for its application in cell culture.

Scientific Foundation: The Dual Mechanism of A-Naphthoflavone

A successful experimental design using A-Naphthoflavone hinges on a clear understanding of its two primary modes of action: modulation of the AHR signaling pathway and direct inhibition of CYP enzymes.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins like Heat Shock Protein 90 (HSP90).[5][6][7] Upon binding to a ligand (e.g., environmental toxicants like 2,3,7,8-tetrachlorodibenzo-p-dioxin [TCDD] or endogenous molecules), the AHR complex translocates to the nucleus.[5][8] Inside the nucleus, it dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT).[6][8] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[5][6] A primary and well-characterized AHR target gene is CYP1A1.[1][8]

A-Naphthoflavone's interaction with this pathway is concentration-dependent:

-

Antagonist Activity: At lower concentrations (typically in the nM range), ANF competes with potent agonists for binding to the AHR. While it may bind the receptor, it fails to induce the optimal conformational change required for efficient nuclear translocation and transcriptional activation, thereby antagonizing the effects of the agonist.[1][2]

-

Partial Agonist Activity: At higher concentrations (e.g., 10 µM), ANF can itself act as an agonist, inducing AHR transformation, nuclear translocation, and the expression of target genes like CYP1A1.[2]

Inhibition and Activation of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds.[9]

-

Inhibition of CYP1 Family: ANF is a potent, competitive inhibitor of CYP1A1, CYP1A2, and CYP1B1.[3] It binds to the active site of these enzymes, preventing them from metabolizing their substrates. This is a key mechanism for its use in cancer chemoprevention research, as these enzymes are known to activate procarcinogens.[3][4]

-

Allosteric Activation of CYP3A4: In contrast to its inhibitory role on the CYP1 family, ANF acts as a heterotropic allosteric activator of CYP3A4.[9][10] It binds to a site distinct from the active site, inducing a conformational change that increases the metabolic rate of CYP3A4 substrates.[11]

Experimental Planning and Design

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of ANF are critical for reproducible results. Its low aqueous solubility necessitates the use of an organic solvent for stock solutions.[12][13]